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molecular formula C16H26N2O2 B2525936 2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide CAS No. 98609-28-0

2,5-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)furan-3-carboxamide

Cat. No. B2525936
M. Wt: 278.396
InChI Key: ZRYHJOJXCJVWIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603205

Procedure details

156 g (1 mole) of 4-amino-2,2,6,6-tetramethylpiperidine and 79 g (0.5 mole) of 2,5-dimethylfuran-3-carbonyl chloride in 1 l of toluene are refluxed for 24 hours, after which the precipitate is filtered off, the toluene solution is extracted by shaking with NaHCO3 solution and water, and is dried and evaporated down, and the residue is recrystallized from cyclohexane to give a product of melting point 116°-118° C.
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[NH:5][C:4]([CH3:11])([CH3:10])[CH2:3]1.[CH3:12][C:13]1[O:14][C:15]([CH3:21])=[CH:16][C:17]=1[C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[CH3:8][C:6]1([CH3:9])[CH2:7][CH:2]([NH:1][C:18]([C:17]2[CH:16]=[C:15]([CH3:21])[O:14][C:13]=2[CH3:12])=[O:19])[CH2:3][C:4]([CH3:11])([CH3:10])[NH:5]1

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
NC1CC(NC(C1)(C)C)(C)C
Name
Quantity
79 g
Type
reactant
Smiles
CC=1OC(=CC1C(=O)Cl)C
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
by shaking with NaHCO3 solution and water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
after which the precipitate is filtered off
EXTRACTION
Type
EXTRACTION
Details
the toluene solution is extracted
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from cyclohexane
CUSTOM
Type
CUSTOM
Details
to give a product of melting point 116°-118° C.

Outcomes

Product
Name
Type
Smiles
CC1(NC(CC(C1)NC(=O)C1=C(OC(=C1)C)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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